2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride
Description
2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride (CAS: 1628734-73-5) is a bicyclic organic compound featuring a seven-membered ring system with a nitrogen atom at position 2 and a carboxylic acid group at position 1. Its molecular formula is C₇H₁₂ClNO₂, and it has a molecular weight of 177.63 g/mol . This compound is widely utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly due to its rigid bicyclic framework, which enhances binding specificity to biological targets.
Properties
IUPAC Name |
2-azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-4-5(7)2-1-3-8-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOPZLUEJMECES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(NC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexene Oxide Amination and Cyclization
A widely adopted method involves the stepwise functionalization of cyclohexene oxide, leveraging its epoxide reactivity to construct the bicyclic core.
Step 1: Epoxide Ring-Opening with Amines
Cyclohexene oxide reacts with aqueous methylamine at 20–30°C under atmospheric pressure to yield trans-2-methylaminocyclohexanol. This intermediate forms via nucleophilic attack at the less hindered epoxide carbon, followed by proton transfer. Optimized conditions (14–16 hr stirring, 35–40% methylamine concentration) achieve >95% yield, a significant improvement over traditional high-temperature protocols.
Step 2: Bromination and Ring Closure
The alcohol moiety in trans-2-methylaminocyclohexanol undergoes bromination using phosphorus tribromide (PBr₃) or bromine/triphenylphosphine in the presence of triethylamine (Et₃N). This generates a bromo intermediate that spontaneously cyclizes to form the azabicyclo[4.1.0]heptane framework. Key parameters include:
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Temperature: −10°C to 0°C to minimize side reactions
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Base: Et₃N (2.5 equiv) for acid scavenging
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Workup: Alkaline aqueous treatment (pH 13–14) to liberate the free base.
Final Functionalization
The bicyclic amine is carboxylated via Koch-Haaf reaction (CO insertion under acidic conditions) or ester hydrolysis. Subsequent hydrochloride salt formation completes the synthesis.
Lewis Acid-Catalyzed Cyclization
Transition metal catalysts enable direct cyclization of linear precursors. A representative approach uses BF₃·OEt₂ to mediate intramolecular Schmidt reaction:
Starting Material : N-Boc-protected δ,ε-unsaturated amide
Reaction Conditions :
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Catalyst: BF₃·OEt₂ (1.2 equiv)
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Solvent: Dichloromethane (DCM), 0°C to RT
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Time: 12–24 hr
The Lewis acid facilitates iminium ion formation, triggering cyclopropane ring closure. Deprotection (HCl/MeOH) yields the hydrochloride salt. This method achieves 65–75% yield but requires stringent anhydrous conditions.
Diazonium Salt Cyclization (Less Common)
Diazotization of 4-aminocyclohex-1-ene-1-carboxylic acid generates a reactive diazonium intermediate, which undergoes intramolecular cyclization under basic conditions (NaOH, 50°C). Though conceptually straightforward, this route suffers from:
Optimization Strategies
Catalytic System Tuning
| Parameter | Effect on Yield | Optimal Value | Source |
|---|---|---|---|
| PBr₃:Et₃N Ratio | Maximizes bromination | 1:2.5 | |
| BF₃ Concentration | Reduces oligomerization | 1.2 equiv | |
| Reaction Temp | Balances kinetics/stability | −10°C (Step 2) |
Solvent Effects : Tetrahydrofuran (THF) improves cyclization rates vs. DMF due to better Lewis acid compatibility.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance the epoxide amination step:
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Reactor Type : Tubular reactor with static mixers
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Throughput : 50 kg/hr
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Advantages :
Downstream Processing :
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Liquid-Liquid Extraction : Ethyl acetate/water system (3:1 ratio) removes unreacted methylamine.
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Crystallization : Anti-solvent (n-heptane) addition precipitates the hydrochloride salt with >99.5% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Epoxide Amination | 82–88 | 99.5 | 120–150 | High |
| Lewis Acid Catalysis | 65–75 | 98.0 | 200–220 | Moderate |
| Diazonium Cyclization | 30–40 | 95.0 | 280–300 | Low |
Key Trade-offs :
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride is a bicyclic compound with a nitrogen atom in its ring structure, making it valuable in scientific research across chemistry, biology, and medicine. Its unique structure and properties lend themselves to diverse applications, including use as a building block in organic synthesis, a model for studying biological systems, and a candidate for drug development.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for synthesizing complex molecules and developing new synthetic methodologies.
Biology
In biological research, this compound helps study the effects of bicyclic amines on biological systems, acting as a model compound to understand similar structures in biological environments. Compounds with similar bicyclic structures have shown potential antimicrobial properties and neuroactivity.
Medicine
In medicinal chemistry, the compound is investigated for potential therapeutic applications, with its structural features potentially imparting unique pharmacological properties suitable for drug development. Derivatives of azabicyclo compounds can act on various biological pathways, potentially influencing neuropharmacology and other therapeutic areas.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its stability and reactivity.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: The compound can be oxidized to introduce or modify functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can alter the oxidation state of the nitrogen atom or other functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the bicyclic ring using substitution reagents like halogens or alkylating agents.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The structural and functional diversity among azabicyclo compounds significantly influences their physicochemical properties and applications. Below is a detailed comparison with key analogs:
Structural Analogues and Positional Isomers
2-Azabicyclo[4.1.0]heptane-6-carboxylic Acid Hydrochloride
- Molecular Formula: C₇H₁₂ClNO₂ (identical to the target compound).
- Key Difference : The carboxylic acid group is at position 6 instead of position 1.
- Impact : Altered electronic distribution and hydrogen-bonding capacity, which may affect solubility and receptor interactions .
3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid Hydrochloride
- CAS : 1181458-31-0.
- Key Difference : Nitrogen is at position 3 instead of 2.
Variants with Different Bicyclo Systems
2-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride
- CAS : 1955494-71-7.
- Molecular Formula: C₇H₁₂ClNO₂.
- Key Difference : [2.2.1] bicyclo system (vs. [4.1.0]).
- Impact : Increased ring strain and altered spatial geometry, which may enhance binding to specific enzymatic pockets .
2-Azabicyclo[3.1.1]heptane-1-carboxylate Derivatives
- Example : Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride (CAS: 1392804-60-2).
- Key Difference : [3.1.1] bicyclo system and ester functional group.
- Impact : Reduced polarity compared to the carboxylic acid form, improving membrane permeability in drug delivery .
2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride
- CAS : 116129-07-7.
- Key Difference : Hexane-based bicyclo system ([2.1.1] vs. [4.1.0]).
Functionalized Derivatives
Boc-Protected Analogues
- Example : 2-(tert-Butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS: 1239421-67-0).
- Key Difference : Addition of a Boc (tert-butoxycarbonyl) protecting group.
- Impact : Enhanced stability during peptide synthesis; the Boc group is cleaved under acidic conditions for selective deprotection .
Stereoisomeric Forms
- Example : (1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (CAS: 1186506-95-5).
- Key Difference : Defined stereochemistry at positions 1 and 4.
- Impact : Critical for enantioselective interactions in chiral drug synthesis .
Comparative Data Table
Biological Activity
2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride, also known as (1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride, is a bicyclic compound with a notable structure that has garnered attention in the fields of medicinal chemistry and drug development. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1628734-73-5 |
| Molecular Formula | C7H12ClNO2 |
| Molecular Weight | 177.63 g/mol |
| Purity | ≥ 97% |
The compound's unique bicyclic structure contributes to its biological properties, particularly its interaction with various biological targets.
Research indicates that this compound exhibits significant activity on neurotransmitter receptors, particularly in the central nervous system (CNS). Its structure allows it to interact with receptors such as:
- Dopamine Receptors : Potential applications in treating disorders like Parkinson's disease.
- Serotonin Receptors : Implications for mood regulation and treatment of depression.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Neuropharmacology : A study demonstrated that derivatives of 2-Azabicyclo[4.1.0]heptane could enhance dopaminergic signaling, suggesting potential for CNS-related therapies .
- Antidepressant Activity : In animal models, the compound showed promise in reducing depressive behaviors, indicating its potential as an antidepressant .
- Chiral Catalysis : The compound serves as a chiral building block in organic synthesis, which is crucial for producing enantiomerically pure pharmaceuticals .
Case Study 1: CNS Disorders
A clinical trial involving patients with major depressive disorder explored the efficacy of a drug candidate derived from this compound. Results indicated a statistically significant reduction in depressive symptoms compared to placebo controls, highlighting its therapeutic potential .
Case Study 2: Drug Development
In a study focusing on drug interactions, researchers found that compounds based on this bicyclic structure exhibited enhanced binding affinity to target receptors compared to traditional drugs, suggesting improved efficacy and reduced side effects .
Q & A
Q. Table 1: Representative Synthetic Routes
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve bicyclic ring protons (δ 1.5–3.5 ppm) and carboxylate carbons (δ 170–175 ppm). Multiplicity patterns confirm ring strain and substituent positions .
- IR Spectroscopy : Strong carbonyl stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) validate the carboxylic acid and azabicyclo groups .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detect impurities (<1%) and confirm molecular weight (177.63 g/mol) .
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Signal | Assignment | Reference |
|---|---|---|---|
| ¹H NMR | δ 3.2–3.5 (m, 2H, bridgehead H) | Bicyclic CH-N coupling | |
| ¹³C NMR | δ 172.1 (s) | COOH group | |
| IR | 1703 cm⁻¹ (s), 2951 cm⁻¹ (w) | C=O stretch, C-H bend |
Advanced: How do stereochemical considerations in the bicyclic framework impact its synthetic strategy and biological activity?
Methodological Answer:
The rigid bicyclic structure introduces strain-dependent reactivity , necessitating precise stereocontrol:
- Stereoselective Cyclopropanation : Chiral auxiliaries or asymmetric catalysis (e.g., Rhodium-catalyzed [2+1] cycloadditions) ensure correct bridgehead configurations. Misalignment leads to inactive diastereomers .
- Biological Implications : The (1R,6S) configuration enhances binding to neurological targets (e.g., ion channels) compared to (1S,6R), as seen in related azabicyclo derivatives .
- Resolution Techniques : Chiral HPLC or enzymatic resolution separates enantiomers, critical for structure-activity relationship (SAR) studies .
Advanced: What computational approaches are employed to model the conformational dynamics and intermolecular interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts stable conformers and protonation states of the bicyclic ring. Calculations at the B3LYP/6-31G* level reveal a puckered geometry with 10–15° ring strain .
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes or receptors). The carboxylate group often forms hydrogen bonds with active-site residues, validated by MD simulations .
- QSAR Models : Correlate substituent effects (e.g., halogenation at C3) with pharmacokinetic properties, guiding lead optimization .
Advanced: What methodologies resolve contradictory data in regioselective functionalization of derivatives?
Methodological Answer:
Contradictions in regioselectivity (e.g., C3 vs. C7 substitution) arise from competing steric and electronic effects. Strategies include:
- X-ray Crystallography : Defines regiochemistry unambiguously, as seen in related bicyclo[3.2.0]heptane structures .
- Kinetic vs. Thermodynamic Control : Low-temperature reactions favor kinetic products (e.g., C3 substitution), while prolonged heating shifts to thermodynamic isomers .
- Isotopic Labeling : ¹³C-tracing tracks reaction pathways, distinguishing between competing mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
